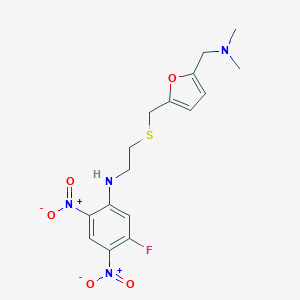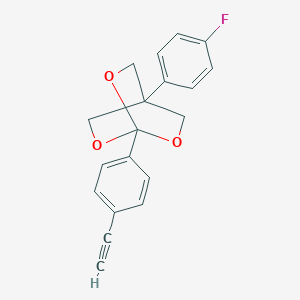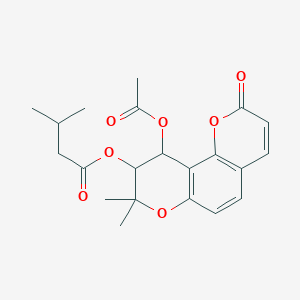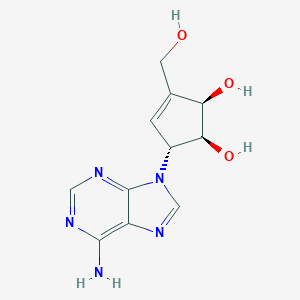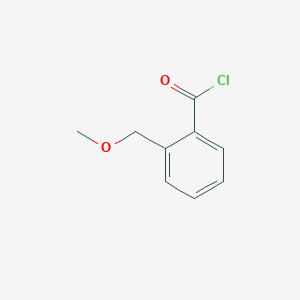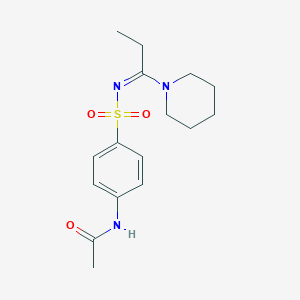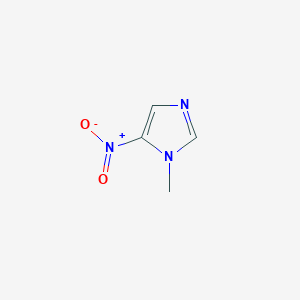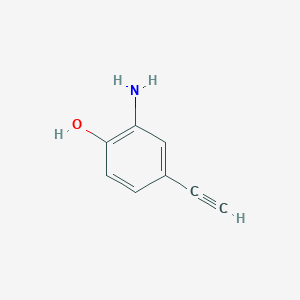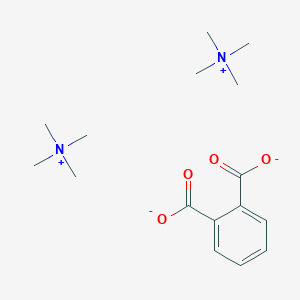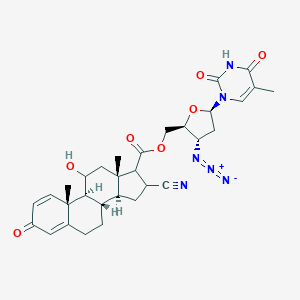
Choad-azt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choad-azt is a synthetic compound that has been developed for scientific research purposes. It has been widely used in various fields of research such as pharmacology, biochemistry, and medicinal chemistry. Choad-azt is a unique compound that has a wide range of applications in scientific research.
Mecanismo De Acción
Choad-azt works by inhibiting the activity of the reverse transcriptase enzyme. The reverse transcriptase enzyme is responsible for the replication of viral DNA in infected cells. Choad-azt binds to the active site of the reverse transcriptase enzyme and prevents the replication of viral DNA. This leads to the inhibition of viral replication and the suppression of viral load in infected cells.
Efectos Bioquímicos Y Fisiológicos
Choad-azt has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the reverse transcriptase enzyme in infected cells. Choad-azt has also been shown to reduce the replication of viral DNA in infected cells. It has been shown to suppress viral load in infected cells and reduce the spread of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Choad-azt has several advantages for lab experiments. It is a potent inhibitor of the reverse transcriptase enzyme and has been shown to be effective in suppressing viral replication. Choad-azt has also been shown to be stable in various experimental conditions. However, Choad-azt has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the natural compounds found in living organisms. Choad-azt may also have some side effects that could affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the use of Choad-azt in scientific research. Choad-azt could be used to develop new drugs that are more effective in treating viral infections. It could also be used to study the mechanism of action of various drugs. Choad-azt could also be used to develop new diagnostic tools for the detection of viral infections. Further research is needed to fully understand the potential applications of Choad-azt in scientific research.
Conclusion:
Choad-azt is a synthetic compound that has a wide range of applications in scientific research. It has been used as a tool compound in the study of various diseases such as cancer, HIV, and hepatitis. Choad-azt has been shown to inhibit the activity of the reverse transcriptase enzyme and reduce the replication of viral DNA in infected cells. It has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of Choad-azt in scientific research.
Métodos De Síntesis
Choad-azt is synthesized using a multi-step process. The synthesis process involves the use of various chemical reagents such as sodium hydroxide, acetic anhydride, and hydrochloric acid. The process starts with the conversion of 3'-azido-2',3'-dideoxythymidine (AZT) to the corresponding 3'-amino-2',3'-dideoxythymidine (ADT) using sodium hydroxide. The ADT is then acetylated with acetic anhydride to obtain 3'-acetoamido-2',3'-dideoxythymidine (AADT). The AADT is then treated with hydrochloric acid to obtain Choad-azt.
Aplicaciones Científicas De Investigación
Choad-azt has a wide range of applications in scientific research. It has been used as a tool compound in the study of various diseases such as cancer, HIV, and hepatitis. Choad-azt has been used to study the mechanism of action of various drugs. It has also been used to develop new drugs that are more effective in treating diseases.
Propiedades
Número CAS |
148335-29-9 |
|---|---|
Nombre del producto |
Choad-azt |
Fórmula molecular |
C31H36N6O7 |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-16-cyano-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C31H36N6O7/c1-15-13-37(29(42)34-27(15)40)24-10-21(35-36-33)23(44-24)14-43-28(41)25-16(12-32)8-20-19-5-4-17-9-18(38)6-7-30(17,2)26(19)22(39)11-31(20,25)3/h6-7,9,13,16,19-26,39H,4-5,8,10-11,14H2,1-3H3,(H,34,40,42)/t16?,19-,20-,21-,22?,23+,24+,25?,26+,30-,31-/m0/s1 |
Clave InChI |
OKRHRZHHNPBYMD-QCRCDDJHSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3C(C[C@@H]4[C@@]3(CC([C@H]5[C@H]4CCC6=CC(=O)C=C[C@]56C)O)C)C#N)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |
Sinónimos |
3'-azido-3'-deoxy-5'-O-((16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl)carbonyl)thymidine CHOAD-AZT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



